molecular formula C8H7BrN2O3 B183999 N-(5-bromo-2-nitrophenyl)acetamide CAS No. 50863-02-0

N-(5-bromo-2-nitrophenyl)acetamide

Cat. No.: B183999
CAS No.: 50863-02-0
M. Wt: 259.06 g/mol
InChI Key: OZYXAZLLOVTHKF-UHFFFAOYSA-N
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Description

N-(5-bromo-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrN2O3 and its molecular weight is 259.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

50863-02-0

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

N-(5-bromo-2-nitrophenyl)acetamide

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-7-4-6(9)2-3-8(7)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

OZYXAZLLOVTHKF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-nitrobenzenamine (0.5 g, 2.3 mmol), acetyl chloride (0.18 ml, 2.5 mmol) and potassium carbonate (0.64 g, 4.6 mmol) was stirred at 0° C. for 2 hours. The mixture was washed with water (2×10 ml) and dried over anhydrous sodium sulfate before removing the solvents. Crude N-(5-bromo-2-nitrophenyl)acetamide (0.40 g, 70%) was obtained after removing of the solvents. A solution of N-(5-bromo-2-nitrophenyl)acetamide (0.3 g, 1.1 mmol) and benzoyl piperazine (0.44 g, 2.3 mml) was stirred at 105° C. under argon atmosphere for 16 hours. The reaction was quenched with 500 ml water and extracted with ethyl acetate (2×10 ml). N-(5-(4-benzoylpiperazin-1-yl)-2-nitrophenyl)acetamide (0.4 g, 93%) was obtained after flash column chromatograph (50% ethyl acetate in hexanes). 1H NMR (500 MHz, CDCl3) δ (ppm) 2.31 (s, 3H), 3.40-3.57 (m, 8H), 6.56 (dd, J=2.8, 9.7 Hz, 1H), 7.48 (m, 5H), 8.21 (d, J=9.7 Hz, 1H), 8.38 (d, J=9.7 Hz, 1H), 11.0 (s, 1H). 13C NMR (125 MHz, CDCl3): δ (ppm) 26.4, 47.1, 47.3, 61.4, 103.8, 108.5, 127.2, 127.6, 129.0, 129.1, 130.7, 135.5, 138.3, 155.7, 170.1, 171.1
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One

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